molecular formula C14H20FNO5S2 B2691072 5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2309573-43-9

5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2691072
CAS RN: 2309573-43-9
M. Wt: 365.43
InChI Key: DYEINTRAPGHXCA-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide” is mentioned in a patent as a substituted 2H-pyrazole derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies are vital in materials science, particularly in corrosion protection and the development of more efficient inhibitors for industrial applications. The global reactivity parameters, including energy gaps and chemical hardness, were calculated to understand the compounds' behavior on metal surfaces, offering insights into designing molecules with desired properties for specific applications (Kaya et al., 2016).

Cyclooxygenase Inhibition for Therapeutic Applications

Research on benzenesulfonamide derivatives has shown significant potential in developing selective cyclooxygenase-2 (COX-2) inhibitors. This is crucial in the pharmaceutical industry for creating drugs that can treat inflammation with fewer side effects compared to non-selective COX inhibitors. The introduction of a fluorine atom was found to enhance COX-2 selectivity, leading to the identification of potent and selective inhibitors for clinical trials in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown promising results for photodynamic therapy (PDT), a cancer treatment method. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for effective PDT. Such research is pivotal in advancing cancer treatment options, providing insights into the synthesis and characterization of potential photosensitizers (Pişkin et al., 2020).

Anticancer Potential of Aminothiazole-Paeonol Derivatives

The synthesis and evaluation of aminothiazole-paeonol derivatives have demonstrated high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines. Such studies are crucial in medicinal chemistry and pharmacology for developing new, effective anticancer agents. The findings suggest that these novel compounds could serve as promising leads for further development and clinical trials (Tsai et al., 2016).

Radical Decarboxylative Fluorination

A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids using photosensitizers showcases the potential applications of benzenesulfonamide compounds in synthetic organic chemistry. This method provides access to fluorinated methoxy arenes, important motifs in agrochemicals and pharmaceuticals, demonstrating the versatility and utility of such compounds in chemical synthesis (Leung & Sammis, 2015).

properties

IUPAC Name

5-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEINTRAPGHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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